2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a chemical compound with the CAS Number 1315610-08-2. This compound is notable for its unique structural features, including the presence of a trifluoromethyl group and an oxadiazole ring, which contribute to its potential biological activities. The compound is classified under the category of oxadiazole derivatives, which are widely studied for their pharmacological properties, including antimicrobial and antitumor activities.
The synthesis of 2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride typically involves several key steps:
Technical details regarding specific reaction conditions, yields, and purification methods are often documented in synthetic chemistry literature, emphasizing the efficiency and reproducibility of these procedures.
The molecular formula of 2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is . Its structure can be described as follows:
The chemical reactivity of 2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride can be attributed to both its functional groups:
The mechanism of action for 2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride involves:
The physical and chemical properties of 2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride include:
Property | Value |
---|---|
Molecular Formula | C8H11ClF3N3O |
Molecular Weight | 239.64 g/mol |
Melting Point | 136 - 137 °C |
Solubility | Soluble in water |
The scientific applications of 2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride are diverse:
The construction of the 1,2,4-oxadiazole ring central to this compound typically employs cyclocondensation reactions between a carboxylic acid derivative and an amidoxime. For target compounds containing piperidine, piperidine-4-carboxamidoxime serves as a key precursor. This intermediate reacts with activated carboxylic acids—such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride—under mild conditions (0–25°C) in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction proceeds via an O-acylated intermediate that undergoes thermally driven intramolecular cyclodehydration (80–100°C) to yield the 3,5-disubstituted 1,2,4-oxadiazole [1] [4].
Coupling reagents significantly impact efficiency. Phosphonium- or uronium-based activators (e.g., TBTU, T3P) enable one-pot cyclocondensation with trifluoroacetic acid, achieving yields >85% under optimized conditions [4]. Microwave irradiation (120°C, 30 min) further accelerates this step while suppressing side-product formation. Post-condensation, the free base is purified via silica chromatography or recrystallization prior to piperidine nitrogen functionalization [1].
Table 1: Optimization of Oxadiazole Cyclocondensation
Activating Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Trifluoroacetic anhydride | DCM | 25 → 80 | 4 | 78 |
T3P® (50% in EtOAc) | THF | 25 → 80 | 2 | 92 |
TBTU/DIPEA | DMF | 25 → 100 | 3 | 85 |
None (microwave) | MeCN | 120 (μW) | 0.5 | 89 |
Functionalization of the piperidine nitrogen occurs either before or after oxadiazole formation, with sequence selection dictated by compatibility of reaction conditions. N-Alkylation typically employs alkyl halides (e.g., methyl iodide, benzyl bromide) under basic conditions (K₂CO₃, DIPEA) in polar solvents like DMF or acetonitrile. This approach is suitable when the oxadiazole core lacks electrophile-sensitive groups [1] [8].
N-Acylation offers broader utility. Carboxylic acid chlorides or anhydrides react with the piperidine nitrogen in the presence of tertiary amines (e.g., triethylamine) at 0–25°C. For acid-sensitive intermediates, stealth acylation using pre-formed acyl imidazolides ensures mild conditions. Recent protocols utilize pyBOP or HATU for direct coupling with carboxylic acids, achieving near-quantitative yields while avoiding strong acids/bases that could degrade the oxadiazole ring [1] [10]. Post-functionalization, the tertiary amine product requires hydrochloric acid treatment to form the hydrochloride salt.
The trifluoromethyl (CF₃) group is introduced either during oxadiazole formation or via post-cyclization modification. Direct incorporation predominates, using trifluoroacetic acid derivatives as cyclocondensation partners (Section 1.1). When late-stage trifluoromethylation is required, two primary strategies exist:
For 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles, direct cyclocondensation with trifluoromethylated building blocks remains superior, avoiding harsh post-modification conditions that could degrade the heterocycle [1] [4].
Table 2: Trifluoromethylation Reagent Efficiency
Method | Reagent System | Target Site | Yield Range (%) | Limitations |
---|---|---|---|---|
Cyclocondensation | TFAA + amidoxime | Oxadiazole C5 | 75–92 | Requires activated carboxylic acid |
Radical (Langlois) | CF₃SO₂Na/Cu(II)/TBHP | Electron-deficient arenes | 40–65 | Regioselectivity issues |
Nucleophilic (Ruppert-Prakash) | TMSCF₃/TBAF | Aldehydes, ketones | 60–85 | Low reactivity with oxadiazoles |
Halogen Exchange | CF₃I/Cu(I) | Aryl halides | 50–75 | Requires halogenated precursor |
Conversion of the tertiary piperidine base to the hydrochloride salt enhances crystallinity, stability, and aqueous solubility—critical for pharmaceutical applications. Solvent selection balances salt solubility and anti-solvent properties:
Standard protocol involves dissolving the free base in a minimum volume of anhydrous ethanol at 50°C, followed by dropwise addition of concentrated HCl (1.0–1.2 equiv). Controlled cooling (0.5°C/min) to 0–5°C induces crystallization. Co-crystal formers like maleic acid can be added during salt formation to modulate crystal habit and dissolution kinetics, though hydrochloride salts typically crystallize without additives [7].
Critical process parameters include:
The hydrochloride salt typically exhibits >98% purity by HPLC and stability under ambient conditions for >24 months when stored desiccated [7] [9].
Table 3: Crystallization Conditions for Hydrochloride Salt
Solvent System | Acid Equiv | Cooling Rate (°C/min) | Crystal Form | Purity (%) |
---|---|---|---|---|
Ethanol | 1.1 | 0.5 | Needles | 99.2 |
Ethanol/MTBE (1:3) | 1.0 | Rapid addition | Fine powder | 98.5 |
Isopropanol | 1.2 | 0.2 | Platelets | 99.0 |
Acetone | 1.1 | 0.5 | Agglomerates | 97.8 |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2